

A Technical Guide to the Spectroscopic Characterization of 2-Furoyl Isothiocyanate

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Compound of Interest

Compound Name: *2-Furoyl isothiocyanate*

Cat. No.: B3422620

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Introduction

2-Furoyl isothiocyanate is a reactive chemical intermediate of significant interest in synthetic chemistry, particularly in the preparation of a diverse range of heterocyclic compounds and thiourea derivatives with potential applications in drug discovery and materials science. Its structure, combining an aromatic furan ring with the electrophilic isothiocyanate group, makes it a versatile building block. This guide provides an in-depth analysis of the expected spectroscopic data for **2-furoyl isothiocyanate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct, published experimental spectra for this specific compound are not readily available, this document will leverage established spectroscopic principles and data from closely related analogs to provide a robust and predictive characterization. This approach is designed to empower researchers in identifying and understanding this compound in their synthetic endeavors.

Molecular Structure and Key Features

2-Furoyl isothiocyanate possesses a planar furan ring attached to a carbonyl group, which is in turn bonded to the isothiocyanate moiety (-N=C=S). The conjugation between the furan ring, the carbonyl group, and the isothiocyanate functionality influences its electronic properties and, consequently, its spectroscopic signatures.

Synthesis of 2-Furoyl Isothiocyanate: An In-Situ Approach

A common and efficient method for the preparation of **2-furoyl isothiocyanate** is the reaction of 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate, in an anhydrous solvent like acetone.^{[1][2]} This reaction typically proceeds via a nucleophilic acyl substitution mechanism. Due to its reactivity, **2-furoyl isothiocyanate** is often generated and used in-situ for subsequent reactions with nucleophiles.^{[1][2]}

Experimental Protocol: In-Situ Generation of 2-Furoyl Isothiocyanate

- To a stirred solution of 2-furoyl chloride (1 equivalent) in anhydrous acetone, add potassium thiocyanate (1.1 equivalents).
- The reaction mixture is typically stirred at room temperature or gently heated under reflux until the starting material is consumed (monitoring by thin-layer chromatography is recommended).
- The resulting suspension, containing the in-situ generated **2-furoyl isothiocyanate**, can then be treated with a suitable nucleophile to yield the desired product.

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Caption: Workflow for the in-situ synthesis of **2-furoyl isothiocyanate**.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-furoyl isothiocyanate** is expected to be dominated by the signals from the three protons on the furan ring. Based on the known spectra of other 2-substituted furans, such as 2-furoic acid and 2-furoyl chloride, the following approximate chemical shifts and coupling patterns can be predicted.[3][4]

- H5: This proton, being adjacent to the oxygen atom, is anticipated to be the most deshielded of the furan protons, appearing as a doublet of doublets (dd) around δ 7.8-8.0 ppm.
- H3: This proton will likely appear as a doublet of doublets (dd) in the region of δ 7.3-7.5 ppm.
- H4: This proton is expected to be the most shielded of the three, appearing as a doublet of doublets (dd) around δ 6.6-6.8 ppm.

The coupling constants are expected to be in the typical ranges for furan protons: $J(H3, H4) \approx 3.5$ Hz, $J(H4, H5) \approx 1.8$ Hz, and $J(H3, H5) \approx 0.8$ Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. A notable feature in the ¹³C NMR spectra of isothiocyanates is the often broad and weak signal of the isothiocyanate carbon (-N=C=S), sometimes referred to as "near-silence," due to quadrupolar relaxation effects of the adjacent nitrogen atom.[5][6]

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C=O	160-165	The carbonyl carbon is significantly deshielded.
C2	145-150	The carbon atom of the furan ring attached to the carbonyl group.
C5	148-152	The carbon atom adjacent to the oxygen in the furan ring.
N=C=S	130-140 (broad)	The isothiocyanate carbon, often a broad and weak signal. [5] [6]
C3	120-125	Furan ring carbon.
C4	112-115	The most shielded of the furan ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **2-furoyl isothiocyanate** is expected to show several characteristic absorption bands. The most prominent and diagnostic of these will be the strong and broad band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S).[\[7\]](#)[\[8\]](#)

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
-N=C=S stretch (asymmetric)	2000-2150	Strong, Broad
C=O stretch (carbonyl)	1680-1710	Strong
C=C stretch (furan ring)	1550-1600	Medium
C-O-C stretch (furan ring)	1000-1200	Strong

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-furoyl isothiocyanate** is expected to show a molecular ion peak ($[M]^+$) at $m/z = 153$, corresponding to its molecular weight. The fragmentation pattern will likely be influenced by the stability of the furan ring and the lability of the isothiocyanate group.

Predicted Fragmentation Pathway:

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Caption: Predicted major fragmentation pathway for **2-furoyl isothiocyanate** in EI-MS.

Interpretation of Key Fragments:

- $m/z 153$ ($[M]^+$): The molecular ion.
- $m/z 95$ ($[M - NCS]^+$): This prominent peak would result from the loss of the isothiocyanate group, forming the stable 2-furoyl cation. This is a common fragmentation pathway for acyl isothiocyanates.
- $m/z 67$ ($[M - NCS - CO]^+$): Subsequent loss of a molecule of carbon monoxide from the 2-furoyl cation would lead to the furan radical cation.
- $m/z 39$: A common fragment in the mass spectra of furan-containing compounds, corresponding to the cyclopropenyl cation.

Conclusion

The spectroscopic characterization of **2-furoyl isothiocyanate**, while not extensively documented with experimental spectra in the literature, can be reliably predicted based on the well-established principles of NMR, IR, and Mass Spectrometry, and by comparison with analogous compounds. This guide provides a comprehensive set of expected data and interpretations to aid researchers in the identification and utilization of this versatile synthetic intermediate. The provided experimental protocol for its in-situ generation further enhances its accessibility for various synthetic applications.

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